molecular formula C16H11N3O2S B2569177 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476642-60-1

4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2569177
CAS No.: 476642-60-1
M. Wt: 309.34
InChI Key: LSSSJUMQYRAMMD-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a cyano group and a thiazole ring The presence of the furan ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. The furan ring is introduced through a separate synthetic route, often involving the reaction of furfural with other reagents.

The final step involves the coupling of the thiazole and furan rings with the benzamide core. This can be achieved through a condensation reaction, where the cyano group is introduced using reagents like cyanogen bromide or similar compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of catalysts.

Major Products

    Oxidation: Formation of oxides of the furan and thiazole rings.

    Reduction: Conversion of the cyano group to an amine group.

    Substitution: Introduction of various functional groups onto the benzamide core.

Scientific Research Applications

4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide
  • 4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide

Uniqueness

4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both thiazole and furan rings, which confer specific chemical and biological properties

Biological Activity

The compound 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound can be represented as:

C16H14N4O1SC_{16}H_{14}N_{4}O_{1}S

This compound features a cyano group, a thiazole ring, and a furan moiety, contributing to its biological properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioamides with aldehydes or ketones under acidic conditions.
  • Introduction of the Cyano Group : Utilization of cyanogen bromide or similar reagents is common.
  • Coupling with the Furan Derivative : This step often employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under basic conditions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows moderate to high activity against various bacterial strains. For instance, a study reported that derivatives of thiazole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies involving human lung cancer cells (A549, HCC827, NCI-H358), it was found to induce cytotoxic effects with IC50 values indicating significant potency. Notably, the compound exhibited higher activity in two-dimensional culture systems compared to three-dimensional systems, suggesting its potential for further development as an anticancer agent .

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and bacterial cell wall synthesis.
  • DNA Interaction : Some studies suggest that compounds with similar structures bind to DNA in the minor groove, potentially interfering with replication and transcription processes .

Study 1: Antimicrobial Evaluation

In a comparative study of various thiazole derivatives, this compound was shown to possess superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)
1S. aureus18
2E. coli15
This compound S. aureus22
E. coli20

Study 2: Anticancer Activity

In vitro tests on lung cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The findings are presented in Table 2.

Cell LineIC50 (µM)
A5496.26
HCC8276.48
NCI-H3589.48

Properties

IUPAC Name

4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-10-2-7-14(21-10)13-9-22-16(18-13)19-15(20)12-5-3-11(8-17)4-6-12/h2-7,9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSSJUMQYRAMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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